2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate
Description
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinolizidine core structure, which is a bicyclic amine, and a naphthyl carbamate moiety, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(22-19-11-5-8-16-7-1-2-10-18(16)19)25-15-17-9-6-14-23-13-4-3-12-20(17)23/h1-2,5,7-8,10-11,17,20H,3-4,6,9,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSSKXGVRAIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Carbamate Moiety: The naphthyl carbamate group can be introduced through a carbamation reaction, where the quinolizidine core is reacted with naphthyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles replace the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolizidine derivatives with oxidized functional groups.
Reduction: Formation of reduced quinolizidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine Derivatives: Compounds with a similar quinolizidine core structure.
Naphthyl Carbamates: Compounds with a naphthyl carbamate moiety.
Uniqueness
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-naphthalen-1-ylcarbamate is unique due to its combination of a quinolizidine core and a naphthyl carbamate moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
